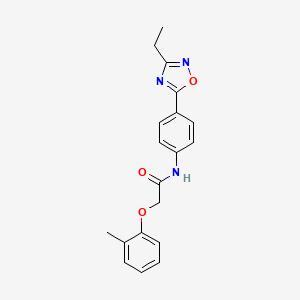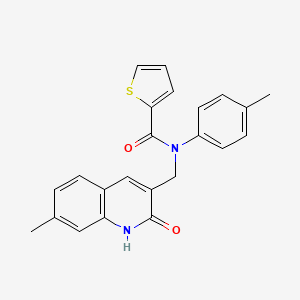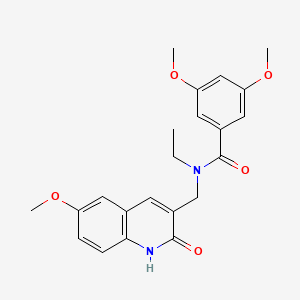
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is a synthetic compound widely used in scientific research. It is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a vital role in the nervous system.
Biochemical and Physiological Effects:
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to improve memory and cognitive function in animal models. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its high potency and selectivity towards certain enzymes, making it a valuable tool in enzyme inhibition studies. Furthermore, this compound is relatively easy to synthesize, making it readily available for use in scientific research.
The limitations of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its potential toxicity and limited solubility in water. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in scientific research. One potential direction is the development of new drugs with potential therapeutic effects based on the tetrazole moiety. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Additionally, the synthesis of new tetrazole derivatives may lead to the discovery of new compounds with valuable properties for scientific research.
Métodos De Síntesis
The synthesis of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate involves the reaction between 4-carbomethoxybenzoyl chloride and sodium azide. This reaction results in the formation of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate as a white crystalline powder. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the tetrazole moiety into molecules. This compound is also used in medicinal chemistry to develop new drugs with potential therapeutic effects. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to be a potent inhibitor of certain enzymes, making it a valuable tool in enzyme inhibition studies.
Propiedades
IUPAC Name |
methyl 4-(1-methyltetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-9(11-12-13-14)7-3-5-8(6-4-7)10(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKLDJYWGKWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)









![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)

